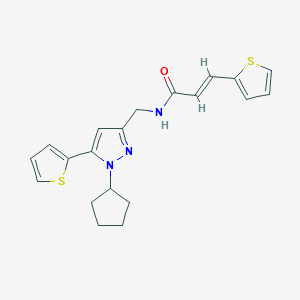

![molecular formula C17H15IN2O2S B2487856 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 864925-36-0](/img/structure/B2487856.png)

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, compounds with similar structural motifs have been synthesized through the condensation of amino-thiazole with benzoyl chlorides or by employing palladium-catalyzed cross-coupling reactions with iodobenzenes. These methods highlight the versatility of thiazole and benzamide derivatives as building blocks in organic synthesis, allowing for the creation of complex molecules with specific properties and activities (Zhu et al., 2023).

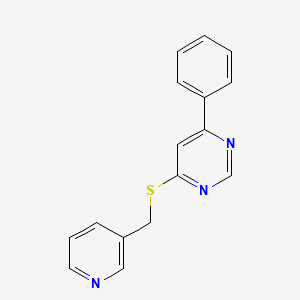

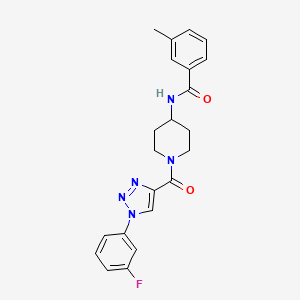

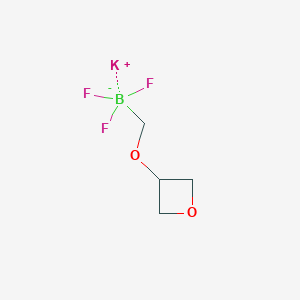

Molecular Structure Analysis

The molecular structure of compounds similar to "(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide" is critical in determining their chemical reactivity and interaction with biological targets. Studies have employed various analytical techniques such as X-ray diffraction, NMR, and DFT calculations to elucidate the molecular structure, confirming the presence of key functional groups and their arrangement. These structural analyses provide insights into the compound's potential reactivity and interaction mechanisms (Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds containing thiazole, benzamide, and iodobenzene units participate in various chemical reactions, including coupling reactions facilitated by palladium catalysis, which are essential for modifying the structural framework and introducing new functional groups. The presence of the iodobenzene moiety, in particular, allows for further functionalization through cross-coupling reactions, expanding the compound's chemical versatility (Xu et al., 2018).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of methoxy and thiazole groups can affect the molecule's solubility, melting point, and stability, which are crucial for its application in different fields. Analytical techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study these properties, providing essential information for the compound's handling and application.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are directly related to the compound's molecular structure. The electronegativity of the iodine atom, the electron-donating effect of the methoxy group, and the heterocyclic nature of the thiazole ring contribute to the compound's chemical behavior. Studies on similar molecules have shown activities ranging from antimicrobial to anticancer, highlighting the potential of these compounds in medicinal chemistry (Lu et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

- A study by Desai, Rajpara, & Joshi (2013) demonstrated that thiazole derivatives show promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus. This suggests potential therapeutic interventions for treating bacterial and fungal infections.

- Another research by Vinusha et al. (2015) found that imino-4-methoxyphenol thiazole derived Schiff bases exhibited moderate antimicrobial activity, indicating their potential as antimicrobial agents.

Anticonvulsant Agents

- The work of Ugale et al. (2012) highlighted the anticonvulsant properties of quinazolino-benzothiazoles, showing significant activity against seizures in experimental models, suggesting a potential role in treating epilepsy.

Cancer Research and Photodynamic Therapy

- A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of thiazole derivatives in photodynamic therapy for cancer treatment, indicating their potential as Type II photosensitizers.

Herbicidal Activity

- Research by Araniti et al. (2014) found that certain thiazole derivatives possess strong phytotoxic effects, suggesting their use as synthetic herbicides.

Imaging in Breast Cancer

- The study by John et al. (1999) and Caveliers et al. (2002) demonstrated the potential of benzamide derivatives in imaging breast cancer, suggesting their application in diagnostics.

Antimicrobial and Antifungal Agents

- The work by Shah et al. (2016) and Haroun et al. (2016) further supports the antimicrobial and antifungal applications of thiazole derivatives.

Zukünftige Richtungen

The future research directions could involve exploring the potential biological activity of this compound, given that similar compounds have shown promising results . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties in more detail.

Eigenschaften

IUPAC Name |

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O2S/c1-3-20-15-13(22-2)9-6-10-14(15)23-17(20)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIJMTNDULBARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3I)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)

![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)